molecular formula C12H24ClNO3 B1486076 Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride CAS No. 2203017-49-4

Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride

Cat. No. B1486076
CAS RN: 2203017-49-4
M. Wt: 265.78 g/mol
InChI Key: CHMYJMMGCJIMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride (EMPC-HCl) is an organic compound that has been studied for its potential applications in science and medicine. It is a white, crystalline solid that is soluble in water and alcohol. EMPC-HCl has been found to have a wide range of biological properties, making it an attractive molecule for further research.

Scientific Research Applications

Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Additionally, this compound has been found to have antioxidant and neuroprotective properties, and has been investigated for its potential to treat Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride is not fully understood. However, it is believed to act as an agonist of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Finally, this compound has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. Additionally, its wide range of biochemical and physiological effects make it a useful tool for studying various biological processes. However, it is important to note that this compound has not been approved for human use and may have toxic effects at high doses. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

Given the wide range of biological properties of Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride, there are numerous potential future directions for research involving this compound. For example, further research could be conducted to investigate the potential use of this compound as a treatment for neurological disorders such as Alzheimer’s disease. Additionally, further research could be conducted to investigate the potential use of this compound as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Finally, further research could be conducted to investigate the potential use of this compound as an antioxidant and neuroprotective agent.

properties

IUPAC Name

ethyl 3-(3-methoxypropyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3.ClH/c1-3-16-11(14)12(7-5-9-15-2)6-4-8-13-10-12;/h13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMYJMMGCJIMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 3
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 4
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 5
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride
Reactant of Route 6
Ethyl 3-(3-methoxypropyl)-3-piperidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.